![molecular formula C18H24NO3D3 B602349 Capsaicin CAS No. 1217899-52-9](/img/structure/B602349.png)
Capsaicin
Vue d'ensemble
Description
Capsaicin is the most abundant pungent principle of hot peppers (Capsicum). It is an organic nitrogen compound belonging to the lipid group . Capsaicin is the predominant spicy component of chili peppers, the pungency of which is often measured in Scoville Heat Units (SHU) .
Synthesis Analysis
Capsaicinoids, mainly capsaicin and dihydrocapsaicin, account for more than 90% of the pungency in chillies and are synthesized in the placental tissue by two pathways, phenylpropanoid pathway and the pathway for synthesis of fatty acids . The maximum capsaicinoids content was obtained in cells elicited with chitosan .Molecular Structure Analysis
Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) is a crystalline, lipophilic, colorless and odorless alkaloid with the molecular formula C18H27NO3 . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation .Chemical Reactions Analysis
Capsaicin is a chemical irritant and neurotoxin for mammals, including humans, and produces a sensation of burning in any tissue with which it comes into contact . Capsaicin and several related compounds are called capsaicinoids and are produced as secondary metabolites by chili peppers .Physical And Chemical Properties Analysis
Capsaicin is a natural protoalkaloid and the major pungent component of hot peppers (Capsicum annuum L.). Also known as trans −8-methyl-N-vanillyl-6-nonenamide, this chemical compound is crystalline, off-white solid, lipophilic, colorless and odorless . Its molecular weight is 305.40 g/mol, and it is fat-, alcohol- and oil-soluble .Applications De Recherche Scientifique
Anti-Cancer Applications
Capsaicin has shown significant potential in cancer research, particularly in the treatment of human cancer . It has been found to have chemo-preventive effects, often linked to its ability to exert multi-biological effects such as anti-mutagenic, antioxidant, and anti-inflammatory activities . Research outputs on capsaicin have increased by an estimated 18% per year, with anti-cancer/pharmacokinetics, cytotoxicity, in vivo neurological, and pain research studies being the main thematic domains for capsaicin research .
Respiratory System Applications
Capsaicin has been explored for its potential therapeutic applications in treating conditions of the respiratory system . It has been investigated for the treatment of non-allergic rhinitis, nasal polyposis, allergic rhinitis, unexplained chronic cough, and prevention of aspiration pneumonia . The modes of delivery included intranasal application (nasal spray, soaked pads, solution), inhalation, ingestion, and aural ointment .
Pain Management
Capsaicin is widely recognized for its analgesic effects . It is commonly used in pain management due to its ability to desensitize sensory neurons by depleting and preventing the reaccumulation of Substance P, which is believed to be a key neurotransmitter in pain perception.
Treatment of Obesity
Capsaicin has been found to have potential therapeutic applications in the treatment of obesity . It is believed to increase energy expenditure and lipid oxidation, reduce appetite, and decrease body fat.
Cardiovascular Disease Treatment
Capsaicin has shown potential in the treatment of cardiovascular diseases . It is believed to improve vascular and metabolic health by enhancing vasodilation and improving lipid profiles.
Antimicrobial Properties
Capsaicin has been found to have significant antimicrobial properties . It has been found to significantly reduce the release of cholera toxin by interfering with the transcription of certain genes .
Dermatological Applications
Capsaicin is also used in dermatology . It has been found to be effective in treating a variety of skin conditions, including psoriasis and pruritus.
Gastrointestinal Disease Treatment
Capsaicin has shown potential in the treatment of gastrointestinal diseases . It is believed to protect the gastric mucosa and improve gastrointestinal blood flow.
Safety And Hazards
Although it is often used in cooking, eating too much capsaicin can lead to irritation of the mouth, stomach, and intestines. People may develop vomiting and diarrhea. Inhaling sprays containing capsaicin can cause coughing, difficulty breathing, production of tears, nausea, nasal irritation, and temporary blindness .
Orientations Futures
Capsaicin has gained considerable attention due to its broad biological activities, including antioxidation, anti-inflammation, anti-tumor, weight regulation, cardiac protection, anti-calculi, and diurnal-circadian regulation . The potent biological effects of capsaicin are intimately related to metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases .
Propriétés
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUWZUDDOIDPM-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Record name | capsaicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Capsaicin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020241 | |
Record name | Capsaicin | |
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Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder. | |
Record name | Capsaicin | |
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Record name | Capsaicin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CAPSAICIN | |
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Boiling Point |
210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F | |
Record name | Capsaicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06774 | |
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Record name | CAPSAICIN | |
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Record name | Capsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |
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Record name | CAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
113 °C (235 °F) - closed cup | |
Record name | CAPSAICIN | |
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Solubility |
Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid | |
Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Capsaicin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12063 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page. | |
Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Product Name |
Capsaicin | |
Color/Form |
Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales | |
CAS RN |
404-86-4 | |
Record name | Capsaicin | |
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Record name | Capsaicin [USP:INN] | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Record name | CAPSAICIN | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Melting Point |
65 °C, 149 °F | |
Record name | Capsaicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06774 | |
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Record name | CAPSAICIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Capsaicin | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | CAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1014 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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